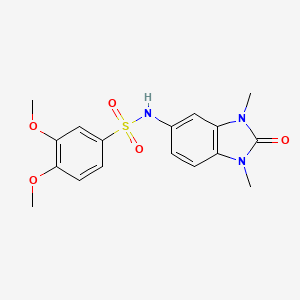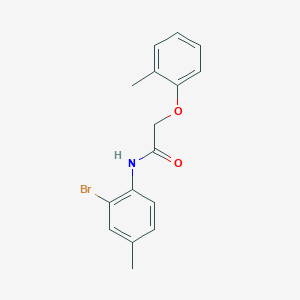
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine, also known as MPMP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MPMP belongs to the class of piperazine derivatives, which have been studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that this compound modulates the activity of various receptors through allosteric modulation. Allosteric modulation involves binding to a site on the receptor that is distinct from the active site, leading to a change in the receptor's activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in neurotransmitter activity. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its selectivity for certain receptors, which allows for more specific modulation of receptor activity. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the development of more selective and potent compounds based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various receptors and neurotransmitter systems.
In conclusion, this compound is a synthetic compound that has potential use in scientific research. Its selectivity for certain receptors and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and its effects on various biological systems.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine can be synthesized through a multistep process involving the reaction of 2-methoxyaniline with 2-methyl-3-furoic acid, followed by the reaction with piperazine. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been studied for its potential use as a tool compound in scientific research. It has been shown to modulate the activity of various receptors, including the serotonin receptor, dopamine receptor, and adenosine receptor. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-14(7-12-22-13)17(20)19-10-8-18(9-11-19)15-5-3-4-6-16(15)21-2/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDGZHBRDIEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![vinyl [(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5585897.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5585898.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
